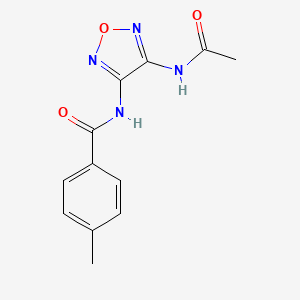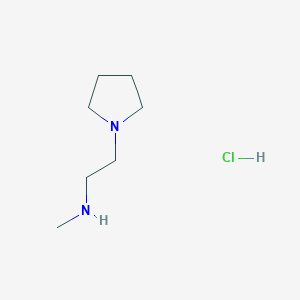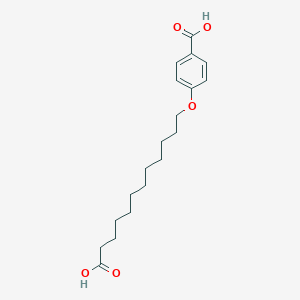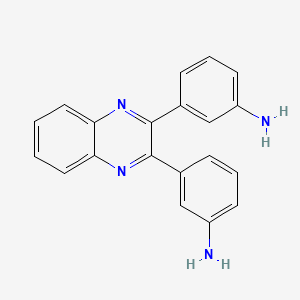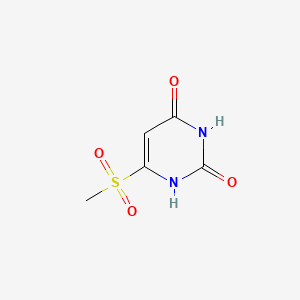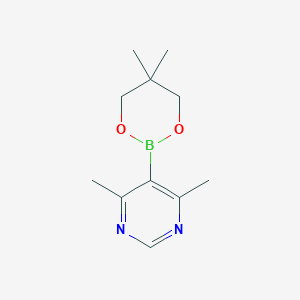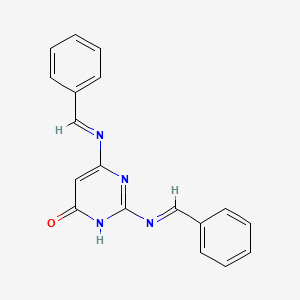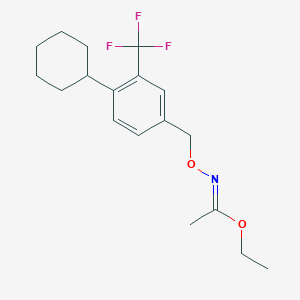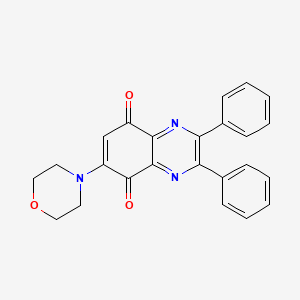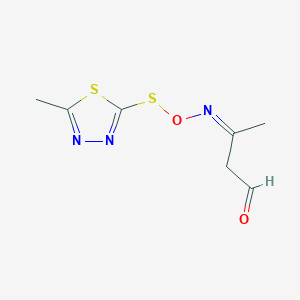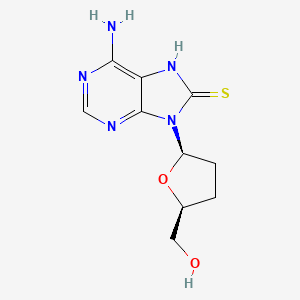
6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their significant roles in various biological processes, including DNA and RNA synthesis. The unique structure of this compound, featuring a purine ring system with specific functional groups, makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Purine Ring: Starting from simple precursors like formamide and glycine, the purine ring can be constructed through cyclization reactions.
Introduction of Functional Groups: Specific functional groups such as the amino group and the thione group can be introduced through substitution reactions using reagents like ammonia and thiourea.
Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring can be attached via glycosylation reactions, often using protected sugar derivatives and Lewis acids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thione group, converting it to a thiol or even further to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Thiols, sulfides.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of nucleoside analogs.
Biology
In biological research, it serves as a probe to study enzyme mechanisms and interactions with nucleic acids.
Medicine
Industry
In the industrial sector, it may be used in the development of new materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The purine ring system allows it to mimic natural nucleosides, thereby inhibiting or modulating enzymatic activity. Pathways involved may include DNA replication and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
6-Mercaptopurine: A purine analog used as a chemotherapy agent.
Uniqueness
The unique combination of functional groups in 6-Amino-9-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-purine-8(9H)-thione distinguishes it from other purine derivatives. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in research and potential therapeutic applications.
Properties
Molecular Formula |
C10H13N5O2S |
|---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
6-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-8-thione |
InChI |
InChI=1S/C10H13N5O2S/c11-8-7-9(13-4-12-8)15(10(18)14-7)6-2-1-5(3-16)17-6/h4-6,16H,1-3H2,(H,14,18)(H2,11,12,13)/t5-,6+/m0/s1 |
InChI Key |
VQKPOYGYLMKZBQ-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C3=NC=NC(=C3NC2=S)N |
Canonical SMILES |
C1CC(OC1CO)N2C3=NC=NC(=C3NC2=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acridine, 9-[4-(bromomethyl)phenyl]-](/img/structure/B12927412.png)
